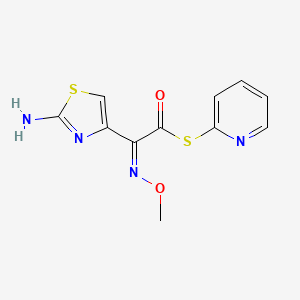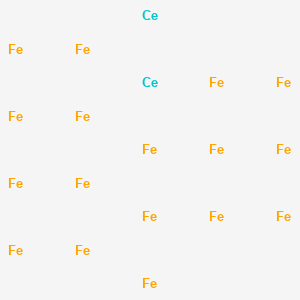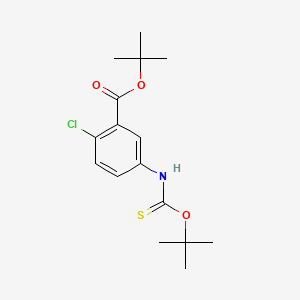
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is a complex organic compound belonging to the class of dialkyl ethers It is characterized by its unique structure, which includes multiple ether linkages and oleate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate typically involves the reaction of 3,6,9,12,15,18-Hexaoxaicosane with oleic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oleate groups into saturated fatty acid derivatives.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: The compound’s unique structure makes it useful in studying membrane interactions and lipid metabolism.
Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ether linkages and oleate groups allow it to interact with lipid membranes, potentially altering membrane fluidity and permeability. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane: A related compound with similar ether linkages but lacking the oleate groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diol: Contains hydroxyl groups instead of oleate groups.
3,6,9,12,15,18-Hexaoxaicosane-1,20-diamine: Features amine groups in place of oleate groups.
Uniqueness
3,6,9,12,15,18-Hexaoxaicosane-1,20-diyl dioleate is unique due to its combination of ether linkages and oleate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophilic and hydrophobic interactions are required.
Eigenschaften
CAS-Nummer |
97467-64-6 |
|---|---|
Molekularformel |
C50H94O10 |
Molekulargewicht |
855.3 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[(Z)-octadec-9-enoyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C50H94O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)59-47-45-57-43-41-55-39-37-53-35-36-54-38-40-56-42-44-58-46-48-60-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-48H2,1-2H3/b19-17-,20-18- |
InChI-Schlüssel |
PCQFPTYKFOPQLP-CLFAGFIQSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


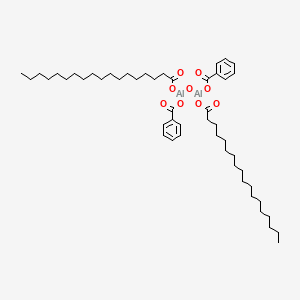

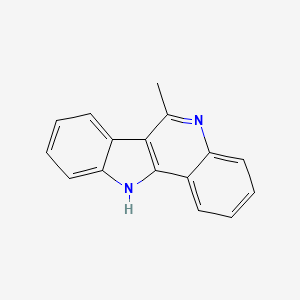
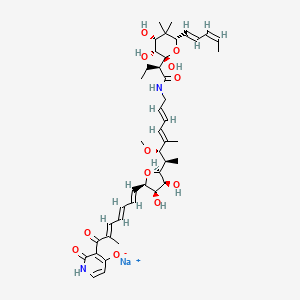
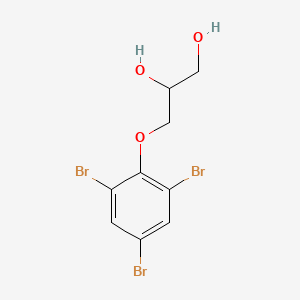

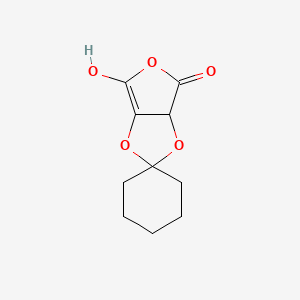
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
